Benzyl 2-oxoacetate Benzyl 2-oxoacetate
Brand Name: Vulcanchem
CAS No.: 52709-42-9
VCID: VC3793338
InChI: InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2
SMILES: C1=CC=C(C=C1)COC(=O)C=O
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol

Benzyl 2-oxoacetate

CAS No.: 52709-42-9

Cat. No.: VC3793338

Molecular Formula: C9H8O3

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-oxoacetate - 52709-42-9

Specification

CAS No. 52709-42-9
Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
IUPAC Name benzyl 2-oxoacetate
Standard InChI InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2
Standard InChI Key TVWUWTZLQRMAKS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)C=O
Canonical SMILES C1=CC=C(C=C1)COC(=O)C=O

Introduction

Structural and Chemical Properties of Benzyl 2-Oxoacetate

Benzyl 2-oxoacetate features a benzyl ester group linked to a ketone-functionalized acetate chain. The benzyl group imparts hydrophobicity, enhancing binding affinity to hydrophobic protein pockets, while the 2-oxoacetate moiety enables nucleophilic reactivity at the α-carbon. The compound’s molecular structure facilitates coordination with metal ions, making it a candidate for catalytic applications.

Key Physical Properties:

  • Molecular Formula: C₉H₈O₃

  • Molecular Weight: 164.16 g/mol

  • IUPAC Name: Benzyl 2-oxoacetate

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and poorly soluble in water.

The ester and ketone functionalities render the compound reactive toward nucleophiles and electrophiles, enabling diverse derivatization pathways. For example, the α-keto group participates in condensation reactions, while the ester can undergo hydrolysis to yield 2-oxoacetic acid derivatives .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Benzyl 2-oxoacetate is typically synthesized via esterification of 2-oxoacetic acid with benzyl alcohol under acidic conditions. Alternative routes involve transesterification reactions using benzyl chloride or benzyl bromide with potassium 2-oxoacetate. A notable method from recent literature employs a one-pot cascade reaction starting from aryne precursors and isocyanides, yielding benzofuran-3-oxoacetate derivatives with high efficiency (55–78% yield) .

Representative Procedure:

  • Aryne Generation: React 1a (aryne precursor) with KF and 18-crown-6 in DMF at room temperature.

  • Isocyanide Addition: Introduce isocyanide 2a to form conjugated enamidine intermediates.

  • Cyclization: Treat intermediates with TsOH- H₂O in MeCN at 100°C to afford benzofuran-3-oxoacetates .

Industrial-Scale Manufacturing

Industrial production optimizes yield and purity through continuous flow reactors and silica gel chromatography. Scalable protocols report gram-scale syntheses with minimal yield reduction (e.g., 78% yield for enamidine intermediates) . Challenges include controlling exothermic reactions during esterification and minimizing byproducts like benzyl alcohol.

Biological Activities and Mechanistic Insights

Antimicrobial Effects

Benzyl 2-oxoacetate exhibits selective activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The benzyl group enhances membrane permeability, while the 2-oxoacetate moiety disrupts microbial enzymatic pathways by chelating essential metal ions.

Cell LineIC₅₀ (μM)Mechanism of Action
NCI-H46012.3Caspase-3/7 activation
NCI/ADR-RES8.7ROS generation
OVCAR-818.2DNA intercalation

Applications in Organic Synthesis

Heterocyclic Compound Synthesis

Benzyl 2-oxoacetate serves as a key intermediate in constructing benzofurans, oxazolidinones, and triazole derivatives. For instance, acid-catalyzed cyclization with TsOH- H₂O yields benzofuran-3-oxoacetates, which are valuable in drug discovery .

Catalytic and Mechanistic Studies

The compound participates in nickel-catalyzed reductive coupling with alkyl bromides, forming C–C bonds for complex molecule assembly. Density functional theory (DFT) calculations reveal transition states involving keto-enol tautomerism, guiding reaction optimization .

Comparative Analysis with Structural Analogs

Benzyl 2-oxoacetate is often compared to N-benzyl-2-oxo-acetamide (C₉H₉NO₂, MW 163.17 g/mol). While both share a benzyl group, the replacement of the ester with an amide in the latter reduces electrophilicity, altering reactivity and biological activity.

Table 2: Comparison of Benzyl 2-Oxoacetate and N-Benzyl-2-Oxo-Acetamide

PropertyBenzyl 2-OxoacetateN-Benzyl-2-Oxo-Acetamide
Molecular FormulaC₉H₈O₃C₉H₉NO₂
ReactivityHigh (ester)Moderate (amide)
Anticancer IC₅₀ (μM)8.7–18.222.5–35.8

Future Research Directions

  • Optimized Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.

  • Targeted Anticancer Agents: Rational design of derivatives with selective kinase inhibition.

  • Green Chemistry Approaches: Developing solvent-free synthetic routes using biocatalysts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator